1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one
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Overview
Description
1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one is an organic compound that belongs to the class of phenylalkylamines This compound features a fluorine atom attached to the phenyl ring and an allylamine group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroacetophenone and allylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-fluoroacetophenone is reacted with allylamine under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Employing advanced purification methods such as crystallization or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylalkylamines.
Scientific Research Applications
1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Materials Science: Studied for its potential use in the development of novel materials with unique properties.
Biological Research: Used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-aminoethan-1-one: Lacks the allyl group, which may affect its reactivity and applications.
1-(4-Chlorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one: Contains a chlorine atom instead of fluorine, which may influence its chemical properties.
Uniqueness
1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one is unique due to the presence of both the fluorine atom and the allylamine group, which confer distinct chemical and biological properties.
Properties
CAS No. |
920803-96-9 |
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Molecular Formula |
C11H12FNO |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(prop-2-enylamino)ethanone |
InChI |
InChI=1S/C11H12FNO/c1-2-7-13-8-11(14)9-3-5-10(12)6-4-9/h2-6,13H,1,7-8H2 |
InChI Key |
IMFQCIUEEWOWBK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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